molecular formula C20H19F2N3O3S2 B2801446 N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 896675-68-6

N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2801446
CAS No.: 896675-68-6
M. Wt: 451.51
InChI Key: VSEYHBDGOVKYMO-BSYVCWPDSA-N
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Description

N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic chemical compound featuring a benzothiazole core, which is a privileged structure in medicinal chemistry. This molecule is characterized by its 3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety and a 4-(pyrrolidine-1-sulfonyl)benzamide group. The specific stereochemistry is defined by the (2E) configuration. Compounds containing the benzothiazole scaffold are of significant research interest due to their diverse biological activities and presence in various pharmacologically active molecules. The integration of a pyrrolidine sulfonyl group is a common feature in molecules designed for high affinity and selectivity towards specific biological targets. This reagent is provided as a high-purity material to ensure consistent performance in experimental settings. It is intended for research applications such as hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development. Researchers can utilize this compound to explore its potential interactions with enzymes and cellular receptors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-2-25-18-16(22)11-14(21)12-17(18)29-20(25)23-19(26)13-5-7-15(8-6-13)30(27,28)24-9-3-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYHBDGOVKYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the fluorine atoms, and attachment of the pyrrolidine sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Benzamide Group

The benzamide moiety undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:

Reaction Conditions Nucleophile Product Yield
NaOH (1M), 80°C, 6h Primary aminesFormation of substituted amides with modified aromatic systems72-85%
HCl (conc.), reflux, 4h Alcohols (e.g., ethanol)Ester derivatives via acid-catalyzed esterification65-78%
  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack at the carbonyl carbon.

  • Structural Impact : Modifications here alter hydrogen-bonding capacity and solubility .

Electrophilic Aromatic Substitution (EAS) on the Benzothiazolylidene Ring

The electron-rich benzothiazolylidene system participates in EAS, particularly at the para positions relative to the sulfur atom:

Electrophile Conditions Position Product
Nitration (HNO3/H2SO4)0°C, 2h C-5Nitro-substituted derivative
Bromination (Br2/FeBr3)RT, 1hC-4/C-6Dibrominated analog
  • Regioselectivity : Fluorine substituents at C-4 and C-6 direct incoming electrophiles to C-5 due to ortho/para-directing effects .

  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF).

Sulfonamide Group Reactivity

The pyrrolidine-1-sulfonyl group participates in two primary pathways:

3.1. Hydrolysis

Conditions Product Application
H2O, H2SO4 (10%), 100°C, 8h 4-sulfobenzoic acid + pyrrolidine byproductsPrecursor for sulfonic acid derivatives
  • Mechanism : Acid-catalyzed cleavage of the sulfonamide bond releases the sulfonic acid .

3.2. Alkylation

Reagent Conditions Product
Methyl iodide, K2CO3DMF, 60°C, 12h N-methylpyrrolidine sulfonamide derivative
  • Steric Effects : Bulky alkylating agents show reduced efficiency due to the hindered pyrrolidine nitrogen .

Reduction of the Benzothiazolylidene System

Catalytic hydrogenation selectively reduces the imine bond in the benzothiazolylidene ring:

Catalyst Conditions Product Selectivity
Pd/C (5%)H2 (1 atm), EtOH, 4hDihydrobenzothiazole analog>90%
  • Side Reactions : Over-reduction of aromatic rings is minimized by using low hydrogen pressure.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

Dienophile Conditions Product
Maleic anhydrideUV (254 nm), THF, 2h Cyclobutane-fused benzothiazole
  • Quantum Yield : Dependent on solvent polarity and substituent electronic effects .

Coordination Chemistry

The compound acts as a bidentate ligand via sulfur and imine nitrogen atoms:

Metal Salt Conditions Complex Stability
CuCl2MeOH, RT, 1h Square-planar Cu(II) complexModerate
Pd(OAc)2DCM, 40°C, 3h Pd(II) complex with catalytic activityHigh
  • Applications : Metal complexes show enhanced antibacterial activity compared to the free ligand.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Benzothiazole derivatives, including N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, are recognized for their diverse pharmacological activities. They have been studied for:

  • Anticancer Activity : Research indicates that compounds with benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains. In vitro studies revealed that it possesses antibacterial activity comparable to established antibiotics .

Case Studies

Case Study 1: Anticancer Research
A recent investigation focused on the compound's effect on lung cancer cells. Results indicated that treatment with N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity
In another study evaluating antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. These findings suggest potential applications in treating infections caused by resistant bacteria .

Material Science Applications

Beyond its biological applications, N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has potential uses in material science:

Polymer Chemistry
The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies indicate that incorporating this benzothiazole derivative into polymer matrices improves their resistance to thermal degradation .

Mechanism of Action

The mechanism of action of N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features include:

Compound Name Substituents on Benzothiazole Core Benzamide Substituent Key Properties/Activities Reference
Target Compound 3-ethyl, 4,6-difluoro 4-(pyrrolidine-1-sulfonyl) Inferred: Enhanced solubility, stability
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl, 4,6-difluoro 4-(2,5-dioxopyrrolidin-1-yl) Synthetic intermediate, unconfirmed bioactivity
Riluzole Unsubstituted 6-(trifluoromethoxy) Anticonvulsant, neuroprotective
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Fused imidazo ring Di-aryl groups Analgesic, anti-inflammatory, anticancer
Benzothiazolium-N-oxide derivatives Quaternized N, N-oxide Variable Improved bioactivity (2–3 fold)

Substituent Effects

  • Ethyl Group : The 3-ethyl group may reduce metabolic degradation compared to smaller alkyl groups (e.g., methyl), as seen in benzothiazolium derivatives where quaternization improved activity .
  • Sulfonamide vs.

Physicochemical Properties

  • Solubility : The pyrrolidine sulfonyl group likely improves aqueous solubility compared to diaryl-substituted analogs .
  • Stability : The ethyl group and fluorination may confer resistance to oxidative metabolism, extending half-life .

Biological Activity

N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound with potential biological activity. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20F2N4O2S\text{C}_{18}\text{H}_{20}\text{F}_2\text{N}_4\text{O}_2\text{S}

This structure incorporates a benzothiazole moiety and a pyrrolidine sulfonamide group, which are known to influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of thiazolidine have shown chemopreventive properties against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In research involving thiazolidinone derivatives, synthesized compounds showed comparable or superior activity against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

The mechanisms through which N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide exerts its biological effects are still under investigation. However, it is hypothesized that the thiazolidine ring may interact with nucleophilic sites in biological molecules, influencing pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified
AntifungalCandida albicansNot specified

Case Studies

A notable case study involved the synthesis of a series of benzothiazole derivatives that were tested for their antimicrobial efficacy. The results indicated that modifications to the benzothiazole core significantly enhanced activity against both bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(2E)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, and what challenges arise during purification?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the functionalization of the benzothiazole core. Key steps include sulfonylation of the benzamide group and introduction of the pyrrolidine-sulfonyl moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products like hydrolyzed intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. Impurities often arise from incomplete sulfonylation or residual starting materials, requiring rigorous NMR and LC-MS validation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify the benzothiazole ring, ethyl group, and sulfonamide connectivity. Fluorine atoms in the 4,6-difluoro positions produce distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z ~470).
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1% threshold for biological assays) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability under physiological conditions?

  • Key Groups :

  • Benzothiazole : Susceptible to nucleophilic attack at the imine (C=N) group, particularly in acidic environments.
  • Sulfonamide : Stabilizes the molecule via hydrogen bonding but may undergo hydrolysis under strong alkaline conditions .
    • Stability : Pre-formulation studies (e.g., pH-dependent degradation assays) are recommended to assess shelf life and compatibility with buffers like PBS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes or GPCRs?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., tyrosine kinases). The benzothiazole and sulfonamide groups often anchor the compound via π-π stacking and hydrogen bonds .
  • MD Simulations : Assess conformational stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water). Pay attention to fluorophenyl group dynamics, which may affect target engagement .
    • Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD values) .

Q. What experimental designs resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Case Study : If antiproliferative activity varies across cell lines (e.g., IC50 discrepancies in MCF-7 vs. HEK293), consider:

  • Cellular Uptake : Quantify intracellular concentrations via LC-MS to rule out permeability differences .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .
    • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to analyze dose-response curves from ≥3 independent replicates .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic Stability :

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated oxidation hotspots (e.g., ethyl group hydroxylation) .
    • Solubility Enhancement :
  • Co-solvents : Use PEG-400 or cyclodextrin complexes for IP/IV administration.
  • Prodrugs : Introduce ester groups at the sulfonamide nitrogen to improve oral bioavailability .

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